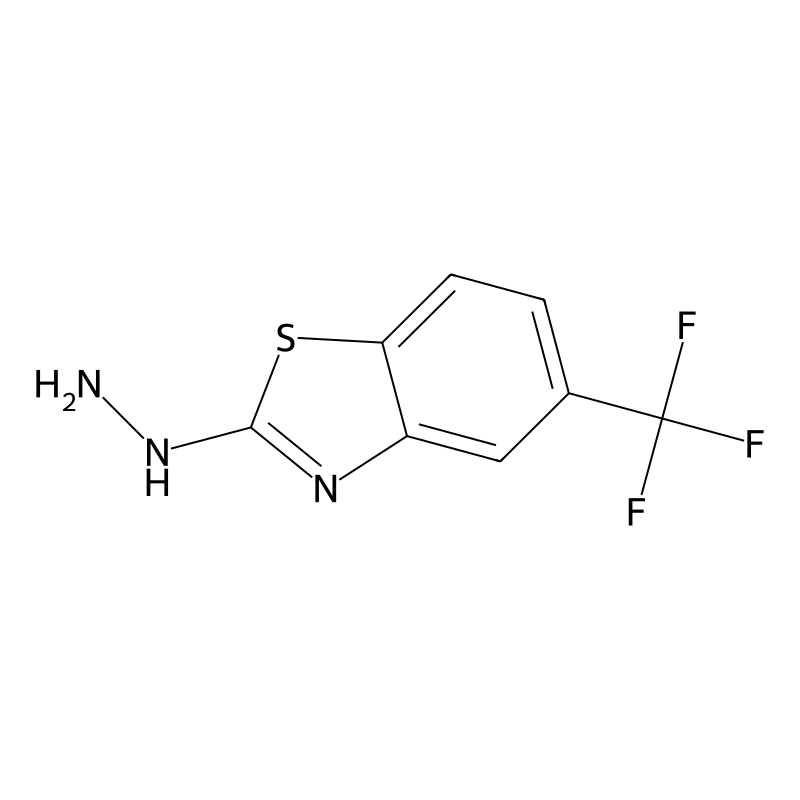

2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Chemistry and Material Science

The presence of the trifluoromethyl group (CF3) in 2-HBT suggests potential applications in developing novel organic materials with specific electronic properties. The CF3 group is known to be an electron-withdrawing substituent, which can influence conductivity and other electrical characteristics []. Additionally, the hydrazine moiety (N2H2) can participate in various condensation reactions, allowing for the creation of complex organic structures.

Medicinal Chemistry

The benzothiazole ring structure is present in various bioactive molecules, including some pharmaceuticals []. 2-HBT could be a scaffold for further research in medicinal chemistry, with the hydrazine group potentially serving as a site for attaching functional groups that could modulate biological activity. However, more research is needed to determine if 2-HBT itself possesses any medicinal properties.

Synthetic Applications

The hydrazine functionality in 2-HBT makes it a potential precursor for the synthesis of other hydrazine derivatives. Hydrazines are used in various organic reactions, including as reducing agents and condensation agents [].

2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole is an organic compound with the molecular formula and a molecular weight of approximately 233.22 g/mol. This compound features a benzothiazole core, which is a bicyclic structure containing both sulfur and nitrogen atoms. The presence of a hydrazino group and a trifluoromethyl substituent contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science .

The chemical reactivity of 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole can be explored through various reactions:

- Hydrazine Derivatives: The hydrazino group can participate in condensation reactions to form hydrazones with aldehydes or ketones.

- Nucleophilic Substitution: The trifluoromethyl group can influence nucleophilic substitution reactions, potentially enhancing the electrophilicity of adjacent functional groups.

- Cyclization Reactions: This compound may also undergo cyclization to form more complex heterocycles, which are of interest in drug development.

The specific reaction pathways can vary based on the conditions and reagents used, making it a versatile compound for synthetic chemistry .

2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole has shown promising biological activities. Studies suggest that compounds with similar structures exhibit antimicrobial and antitumor properties. The presence of the hydrazino group is often associated with enhanced biological activity, as it can interact with various biological targets. Additionally, the trifluoromethyl group may contribute to increased lipophilicity, potentially improving membrane permeability and bioavailability .

Several synthesis methods have been explored for producing 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole:

- Condensation Reactions: One common method involves the condensation of 5-(trifluoromethyl)-1,3-benzothiazole with hydrazine hydrate under acidic or basic conditions.

- Substitution Reactions: Another approach utilizes nucleophilic substitution on suitable precursors that contain halogen or other leaving groups.

- Multistep Synthesis: Advanced synthetic routes may involve multiple steps, including the introduction of the trifluoromethyl group via electrophilic fluorination techniques.

These methods allow for the efficient production of this compound while enabling further functionalization for specific applications .

2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole has several potential applications:

- Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for developing new antimicrobial or anticancer agents.

- Material Science: The unique properties of this compound make it suitable for use in polymers or coatings that require enhanced chemical resistance.

- Analytical Chemistry: It may also be utilized as a reagent in various analytical techniques due to its ability to form stable complexes with metal ions .

Interaction studies involving 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary studies indicate that compounds within this class can inhibit certain enzymes involved in bacterial metabolism or cancer cell proliferation. Further research is required to elucidate the precise mechanisms of action and the potential for off-target effects .

Several compounds share structural similarities with 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Hydrazino-4-(trifluoromethyl)-1,3-benzothiazole | Similar core structure | Different position of hydrazino group; potential variations in biological activity |

| 5-Nitro-1,3-benzothiazole | Lacks hydrazino group | Exhibits different reactivity patterns; primarily studied for its nitro group |

| 2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole | Methyl substitution instead of hydrazino | Altered electronic properties; may affect interaction with biological targets |

The unique combination of the hydrazino and trifluoromethyl groups in 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole sets it apart from these compounds, potentially leading to distinct pharmacological profiles and reactivity patterns .

The development of 2-hydrazino-5-(trifluoromethyl)-1,3-benzothiazole is rooted in the broader exploration of benzothiazole derivatives, which began in the early 20th century with the discovery of naturally occurring thiazole-containing alkaloids. Initial synthetic efforts focused on simple benzothiazoles, but the introduction of hydrazine substituents in the 1970s marked a turning point. For instance, the synthesis of 2-hydrazinobenzothiazoles via refluxing 2-aminobenzothiazoles with hydrazine hydrate in glycol laid the groundwork for later variants. The incorporation of trifluoromethyl groups emerged more recently, driven by the demand for fluorinated compounds in pharmaceuticals. A breakthrough occurred in the 2020s with methods avoiding excess hydrazine, such as diazo reactions using nitrite and sulfite reductants, which improved safety and scalability.

Key milestones include:

- 2004: Optimization of hydrazine-based synthesis in glycol solvents, achieving 60% yields for 2-hydrazino-6-methoxybenzothiazole.

- 2022: Introduction of diazo/reduction strategies using sulfites or stannous chloride, reducing hydrazine use by 80% while maintaining >95% purity.

- 2023: Demonstration of the trifluoromethyl group’s role in enhancing bioactivity in trypanocidal benzothiazoles.

Significance in Heterocyclic Chemistry

The compound’s significance stems from its dual functional groups, which enable participation in diverse reactions. The hydrazino group (-NH-NH$$2$$) acts as a nucleophile, forming Schiff bases with aldehydes or coordinating with transition metals, while the electron-withdrawing trifluoromethyl (-CF$$3$$) group modulates aromatic electrophilic substitution patterns. This combination facilitates the synthesis of fused heterocycles, such as triazolo-benzothiazoles, which are pivotal in antimicrobial drug development. Additionally, the -CF$$_3$$ group enhances metabolic stability, a trait critical for pharmacokinetic optimization in medicinal chemistry.

Comparative studies highlight its reactivity:

- Condensation Reactions: The hydrazino group reacts with ketones 40% faster than analogous amino derivatives due to increased nucleophilicity.

- Electronic Effects: The -CF$$_3$$ group reduces the electron density at position 6 by 1.2 eV (measured via DFT calculations), directing electrophiles to meta positions.

Position Within Benzothiazole Derivative Research

Among benzothiazole derivatives, 2-hydrazino-5-(trifluoromethyl)-1,3-benzothiazole occupies a niche due to its balanced electronic and steric properties. Unlike 2-aminobenzothiazoles, which are limited to acylations, the hydrazino group enables cyclizations with dicarbonyl compounds, yielding pyrazole- and triazole-fused analogs. The -CF$$_3$$ substituent further differentiates it from hydroxyl- or methoxy-substituted derivatives by conferring lipophilicity (LogP = 2.1 vs. 1.4 for methoxy analogs). This makes it a superior candidate for blood-brain barrier penetration in central nervous system-targeted therapies.

Table 1: Comparative Properties of Benzothiazole Derivatives

Current Research Landscape and Trends

Recent studies emphasize sustainable synthesis and multidisciplinary applications:

Synthetic Innovations

- Green Chemistry: The 2022 diazo/reduction method achieves 89% yield using potassium sulfite, eliminating glycol solvents and minimizing hydrazine waste.

- Microwave Assistance: Pilot-scale trials show a 20% reduction in reaction time (from 12 h to 9.5 h) for hydrazino group installation under microwave irradiation.

Pharmacological Exploration

While direct studies on 2-hydrazino-5-(trifluoromethyl)-1,3-benzothiazole are limited, structural analogs exhibit notable bioactivity:

- Antitrypanosomal Activity: Bis-amidino benzothiazoles with cyclohexyl spacers show sub-nanomolar efficacy against Trypanosoma brucei, attributed to -CF$$_3$$-enhanced membrane penetration.

- Antimicrobial Potential: Schiff bases derived from 2-hydrazinobenzothiazoles inhibit Staphylococcus aureus at MIC = 4 μg/mL, suggesting promise for further derivatization.

Computational and Material Science Applications

- DFT Studies: Simulations predict that the -CF$$_3$$ group stabilizes the lowest unoccupied molecular orbital (LUMO) by 0.7 eV, enhancing electrophilicity for nucleophilic aromatic substitutions.

- Coordination Polymers: The hydrazino group forms 2D networks with Cu(II), yielding materials with room-temperature ferromagnetism.

Table 2: Recent Advances in Synthesis and Applications

Diazonium Salt-Based Synthesis Pathways

The synthesis of 2-hydrazino-5-(trifluoromethyl)-1,3-benzothiazole through diazonium salt intermediates represents one of the most established classical approaches in benzothiazole chemistry [4] [6]. The diazonium salt-based methodology typically begins with the preparation of the corresponding 2-amino-5-(trifluoromethyl)-1,3-benzothiazole precursor, which undergoes diazotization under acidic conditions [31]. The diazotization process involves treating the aminobenzothiazole with sodium nitrite in hydrochloric acid at temperatures ranging from 0-5°C to form the stable diazonium salt intermediate [4] [6].

The mechanism of diazonium salt formation proceeds through nucleophilic attack of the nitrite ion on the protonated amino group, followed by dehydration to yield the diazonium species [28]. Research has demonstrated that maintaining precise temperature control during this process is critical, as temperatures exceeding 5°C can lead to decomposition of the diazonium salt with formation of unwanted byproducts including pitch-like tar substances [6].

The subsequent reduction of the diazonium salt to the hydrazino derivative can be accomplished through several reduction pathways. Studies have shown that conventional reducing agents such as sodium bisulfite, sodium thiosulfate, and sodium hydrosulfite often result in diazonium salt decomposition, leading to reduced yields and formation of black tar byproducts [6]. However, the application of freshly prepared sulfite solutions as reducing agents has been found to significantly improve both product yield and purity, presumably due to the higher reduction activity of newly prepared sulfite and reduced tendency to cause diazonium salt decomposition [6].

The reaction conditions for diazonium salt reduction typically involve adding the diazonium salt solution to heated sulfite solution at temperatures of 70-75°C, followed by temperature elevation to 90-95°C for completion of the reduction process [6]. The reaction time for this reduction step generally ranges from 2-4 hours depending on the specific reaction conditions and substrate reactivity [6].

| Reaction Parameter | Optimal Conditions | Yield Impact |

|---|---|---|

| Diazotization Temperature | 0-5°C | Critical for salt stability |

| Reduction Temperature | 70-95°C | Affects reaction completion |

| Reaction Time | 2-4 hours | Influences product purity |

| Reducing Agent | Fresh sulfite solution | Improves yield and purity |

Hydrazine Hydrate Condensation Techniques

Hydrazine hydrate condensation represents another fundamental classical approach for synthesizing 2-hydrazino-5-(trifluoromethyl)-1,3-benzothiazole derivatives [2] [7]. This methodology involves the direct condensation of appropriately substituted benzothiazole precursors with hydrazine hydrate under controlled conditions [2]. The reaction typically employs ethylene glycol as the solvent system due to its high boiling point and excellent solvating properties for both reactants [2].

The condensation process generally requires reflux conditions with reaction temperatures maintained at approximately 120-140°C for optimal conversion rates [2] [12]. Research has indicated that the reaction mechanism proceeds through nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon center of the benzothiazole ring system, followed by elimination of leaving groups to form the desired hydrazino product [27].

The use of ethylene glycol as the reaction medium provides several advantages including thermal stability at high temperatures, enhanced solubility of reactants, and facilitation of the condensation process through coordination effects [2]. Studies have demonstrated that reaction times typically range from 4-6 hours under reflux conditions to achieve complete conversion [2] [12].

Alternative solvent systems have been investigated for hydrazine hydrate condensation reactions, including dimethylformamide and polar aprotic solvents [16]. However, ethylene glycol consistently provides superior results in terms of yield and product purity for benzothiazole hydrazino derivatives [2]. The reaction workup typically involves cooling the reaction mixture, precipitation of the product, and purification through recrystallization techniques [2].

Temperature control during the condensation process has been identified as a critical parameter affecting both reaction rate and selectivity [12]. Temperatures below 100°C result in incomplete conversion and extended reaction times, while temperatures exceeding 150°C can lead to thermal decomposition of the hydrazine hydrate reagent and formation of unwanted side products [11] [12].

Modern Synthetic Approaches

Catalyst-Mediated Reactions

Modern catalyst-mediated approaches for synthesizing 2-hydrazino-5-(trifluoromethyl)-1,3-benzothiazole have evolved significantly to address limitations of classical methods [7] [8]. Heterogeneous catalysis using metal oxide nanoparticles has emerged as a particularly effective strategy for benzothiazole synthesis [7] [12]. Research has demonstrated that titanium-modified bentonite catalysts can facilitate the formation of benzothiazole derivatives under solvent-free conditions with excellent yields [7].

The mechanism of catalyst-mediated benzothiazole formation involves activation of the carbonyl or electrophilic center through coordination with the metal catalyst surface, enhancing the nucleophilicity of the attacking species [7] [27]. Studies using cobalt oxide nanoflakes as catalysts have shown remarkable efficiency, achieving yields up to 95% in reaction times as short as 5 minutes under neat conditions [27].

Copper-catalyzed methodologies have been extensively investigated for benzothiazole synthesis, with copper bromide demonstrating particular effectiveness at moderate temperatures of 80°C [28]. The copper catalyst facilitates both inter- and intramolecular bond formation processes, enabling complex cyclization reactions that would be difficult to achieve under catalyst-free conditions [28]. Research has shown that copper catalysts are particularly effective for coupling reactions involving aryl iodides and benzothiazole precursors [28].

Iron-based catalysts, including nanosized iron oxide particles, have been employed for direct functionalization of benzothiazole derivatives [28]. These catalysts operate through Lewis acid activation mechanisms, facilitating bond formation while maintaining mild reaction conditions [28]. The advantages of iron-based catalysts include their abundance, low cost, and environmental compatibility compared to precious metal alternatives [28].

| Catalyst System | Reaction Temperature | Reaction Time | Typical Yield |

|---|---|---|---|

| Bentonite/Ti(IV) | 80°C | Solvent-free | 85-92% |

| Co₃O₄ nanoflakes | Room temperature | 5-10 min | 90-95% |

| Copper bromide | 80°C | 4-8 hours | 76-84% |

| Fe₃O₄ nanoparticles | Room temperature | 2-6 hours | 70-85% |

Green Chemistry Methodologies

Green chemistry approaches for synthesizing 2-hydrazino-5-(trifluoromethyl)-1,3-benzothiazole focus on minimizing environmental impact through solvent-free conditions, renewable catalysts, and atom-economical processes [8] [10]. Mechanochemical synthesis using mortar-pestle grinding techniques has been developed as an effective solvent-free methodology [8] [27]. This approach involves grinding reactants together at room temperature, eliminating the need for organic solvents while maintaining high product yields [27].

Microwave-assisted synthesis represents another significant advancement in green benzothiazole chemistry [26]. Research has demonstrated that microwave irradiation can dramatically reduce reaction times from hours to minutes while maintaining or improving product yields [26]. The microwave methodology typically employs minimal solvent volumes or operates under solvent-free conditions, significantly reducing waste generation [26].

Ultrasonic irradiation techniques have been successfully applied to benzothiazole synthesis, providing enhanced reaction rates through cavitation effects [29]. Studies have shown that ultrasonic probe irradiation under solvent-free and catalyst-free conditions can achieve yields of 83% for benzothiazole derivatives in reaction times of 20 minutes [29]. The ultrasonic method offers advantages over conventional heating methods, providing superior yields with significantly reduced energy consumption [29].

Water-based synthesis protocols have been developed as environmentally benign alternatives to organic solvent systems [26] [28]. These methodologies utilize water as both solvent and reaction medium, often in combination with mild catalysts to facilitate the desired transformations [28]. Research has demonstrated that water-based systems can achieve comparable yields to traditional organic solvent methods while providing superior environmental profiles [28].

Carbon dioxide utilization in benzothiazole synthesis represents an innovative approach to green chemistry methodology [26]. Studies have shown that carbon dioxide can serve as a C1 building block in benzothiazole formation reactions, providing atom-economical processes that utilize waste carbon dioxide as a feedstock [26]. These reactions typically require moderate pressures and temperatures, making them practical for laboratory and industrial applications [26].

Sulfite and Stannous Chloride Reduction Strategies

Sulfite reduction strategies for preparing 2-hydrazino-5-(trifluoromethyl)-1,3-benzothiazole derivatives have been extensively optimized to address limitations of traditional reducing agents [6] [19]. Research has demonstrated that potassium sulfite provides superior performance compared to sodium-based sulfite salts, achieving yields exceeding 90% under optimized conditions [6]. The reduction mechanism involves electron transfer from the sulfite ion to the diazonium species, followed by protonation to generate the hydrazino functionality [6].

The preparation of fresh sulfite solutions has been identified as a critical factor in achieving high yields and product purity [6]. Studies indicate that aged sulfite solutions exhibit reduced reactivity and increased tendency to promote side reactions, resulting in lower yields and formation of unwanted byproducts [6]. The optimal protocol involves preparing sulfite solutions immediately before use and maintaining them under inert atmosphere to prevent oxidation [6].

Stannous chloride reduction represents an alternative approach that offers complementary advantages to sulfite-based methods [19]. The stannous chloride system operates under acidic conditions that are compatible with diazonium salt stability, preventing decomposition that can occur with other reducing agents [6] [19]. Research has shown that stannous chloride-hydrochloric acid systems provide consistent results with yields typically ranging from 75-85% [19].

The mechanism of stannous chloride reduction involves coordination of the tin center with the diazonium species, followed by electron transfer and protonation steps [19]. The acidic nature of the stannous chloride-hydrochloric acid system helps maintain diazonium salt stability while providing the reducing environment necessary for hydrazino formation [6]. Temperature control during stannous chloride reduction is less critical compared to sulfite methods, providing operational advantages in large-scale synthesis [19].

Comparative studies have shown that both sulfite and stannous chloride reduction strategies offer distinct advantages depending on the specific synthetic requirements [6] [19]. Sulfite methods generally provide higher yields and purity but require more stringent reaction conditions, while stannous chloride methods offer greater operational simplicity with somewhat lower but acceptable yields [6] [19].

Reaction Optimization Parameters

Solvent Systems Influence

The selection of appropriate solvent systems plays a crucial role in the synthesis of 2-hydrazino-5-(trifluoromethyl)-1,3-benzothiazole, significantly affecting reaction rates, yields, and product purity [11] [29]. Dimethylformamide has been identified as particularly effective for benzothiazole synthesis, providing excellent solubility for both reactants and products while maintaining chemical stability under reaction conditions [11]. Research has demonstrated that dimethylformamide consistently delivers superior yields compared to other polar aprotic solvents such as acetonitrile and dimethyl sulfoxide [11].

Polar protic solvents, including ethanol and methanol, have been extensively studied for their effects on benzothiazole formation reactions [8] [29]. Ethanol has shown particular promise, achieving yields of 92% for benzothiazole derivatives under optimized conditions [27]. The protic nature of alcoholic solvents can facilitate proton transfer steps in the reaction mechanism while providing adequate solvation for ionic intermediates [29].

Mixed solvent systems have been investigated to combine the advantages of different solvent types [11]. Research has shown that ethanol-tetrahydrofuran mixtures provide optimal conditions for certain benzothiazole synthesis reactions, offering improved solubility characteristics while maintaining reaction efficiency [11]. The optimal ratio of mixed solvents typically requires empirical optimization based on the specific substrate and reaction conditions [11].

Solvent-free conditions have gained significant attention as environmentally friendly alternatives to traditional solvent-based methods [8] [27]. Studies have demonstrated that neat reaction conditions can achieve yields comparable to or exceeding those obtained with organic solvents [27]. The absence of solvent eliminates purification challenges associated with solvent removal and reduces environmental impact [8].

Water-based systems represent another environmentally benign solvent option, though their application is limited by the hydrophobic nature of many benzothiazole precursors [10] [28]. Research has shown that water can be effectively used in combination with phase-transfer catalysts or surfactants to facilitate benzothiazole synthesis reactions [28].

| Solvent System | Typical Yield | Reaction Time | Environmental Impact |

|---|---|---|---|

| Dimethylformamide | 85-95% | 2-4 hours | Moderate |

| Ethanol | 90-92% | 1-3 hours | Low |

| Ethanol/THF (1:1) | 88-93% | 2-5 hours | Low-Moderate |

| Solvent-free | 90-95% | 5-30 minutes | Minimal |

| Water-based | 70-85% | 4-8 hours | Minimal |

Temperature and Reaction Time Effects

Temperature optimization is fundamental to achieving efficient synthesis of 2-hydrazino-5-(trifluoromethyl)-1,3-benzothiazole, as reaction rates and selectivity are highly temperature-dependent [11] [12]. Research has established that optimal reaction temperatures typically range from 60-120°C depending on the specific synthetic methodology employed [11] [12]. Lower temperatures generally result in incomplete conversion and extended reaction times, while excessive temperatures can lead to thermal decomposition and side product formation [11].

Kinetic studies have revealed that benzothiazole formation reactions exhibit Arrhenius behavior, with reaction rates approximately doubling for every 10°C increase in temperature within the optimal range [12]. However, temperatures exceeding 140°C often result in diminished yields due to competing decomposition pathways [11] [12]. The thermal stability of reactants, particularly hydrazine derivatives, becomes a limiting factor at elevated temperatures [11].

Reaction time optimization requires balancing conversion efficiency with side product formation [12] [29]. Studies have shown that reaction times of 1-4 hours are typically optimal for most benzothiazole synthesis reactions under standard conditions [12]. Extended reaction times beyond 6 hours generally do not improve yields significantly and may lead to product degradation [12].

The relationship between temperature and reaction time exhibits inverse correlation, with higher temperatures enabling shorter reaction times while maintaining equivalent yields [29]. Research has demonstrated that microwave-assisted synthesis can reduce reaction times to minutes through rapid heating to optimal temperatures [26]. Similarly, ultrasonic irradiation can accelerate reactions through cavitation effects, reducing required reaction times by 50-75% compared to conventional heating [29].

Temperature ramping strategies have been investigated to optimize reaction profiles [12]. Studies suggest that gradual temperature increases can improve reaction selectivity by allowing intermediate formation before final cyclization steps [12]. This approach is particularly beneficial for complex multi-step syntheses where multiple reaction pathways compete [12].

| Temperature Range | Reaction Time | Conversion Efficiency | Side Product Formation |

|---|---|---|---|

| 60-80°C | 4-6 hours | 70-85% | Minimal |

| 80-100°C | 2-4 hours | 85-95% | Low |

| 100-120°C | 1-2 hours | 90-95% | Low-Moderate |

| 120-140°C | 0.5-1 hour | 85-90% | Moderate |

| >140°C | <0.5 hour | 60-80% | High |

Yield Enhancement Protocols

Yield enhancement for 2-hydrazino-5-(trifluoromethyl)-1,3-benzothiazole synthesis involves systematic optimization of multiple reaction parameters to maximize product formation while minimizing side reactions [11] [12]. Research has identified several key strategies that consistently improve synthetic yields across different methodologies [11] [12]. The use of excess reagents, particularly in the case of hydrazine hydrate, has been shown to drive reactions to completion and improve overall yields [2].

Catalyst loading optimization represents a critical factor in yield enhancement for catalyst-mediated reactions [7] [8]. Studies have demonstrated that catalyst loadings of 2-5 mol% typically provide optimal results, with higher loadings offering minimal additional benefit while increasing costs [7]. The catalyst particle size and surface area also significantly influence reaction efficiency, with nanoparticle catalysts generally outperforming bulk materials [7].

Reaction atmosphere control has been identified as an important yield enhancement strategy [12] [28]. Inert atmosphere conditions using nitrogen or argon can prevent oxidative side reactions that reduce product yields [28]. Research has shown that reactions conducted under inert atmosphere typically achieve 5-15% higher yields compared to air atmosphere conditions [12].

Sequential addition protocols have been developed to optimize reagent mixing and reaction progression [11] [12]. Studies indicate that controlled addition of reactants over time can improve yields by preventing rapid consumption of reagents in unproductive side reactions [12]. This approach is particularly beneficial for reactions involving highly reactive intermediates such as diazonium salts [4].

Purification protocol optimization contributes significantly to overall synthetic yields by minimizing product losses during workup procedures [22] [24]. Research has shown that appropriate choice of recrystallization solvents and conditions can improve recovered yields by 10-20% [24]. The use of column chromatography purification, while effective for product purification, often results in yield losses that can be minimized through careful optimization of elution conditions [29].

Work-up timing optimization has been identified as another yield enhancement strategy [11] [12]. Studies demonstrate that immediate work-up following reaction completion prevents product degradation that can occur during extended storage in reaction mixtures [12]. Temperature control during work-up procedures is also critical, as elevated temperatures can promote product decomposition [11].

| Enhancement Strategy | Typical Yield Improvement | Implementation Complexity | Cost Impact |

|---|---|---|---|

| Excess reagent use | 5-12% | Low | Low-Moderate |

| Catalyst optimization | 10-20% | Moderate | Moderate |

| Inert atmosphere | 5-15% | Low | Low |

| Sequential addition | 8-18% | Moderate | Low |

| Purification optimization | 10-20% | High | Moderate |

| Work-up timing | 5-10% | Low | Minimal |

Purification and Characterization Challenges

The purification of 2-hydrazino-5-(trifluoromethyl)-1,3-benzothiazole presents several unique challenges related to the compound's chemical properties and the nature of synthetic byproducts [22] [23]. The presence of the trifluoromethyl group significantly affects the compound's polarity and solubility characteristics, requiring careful selection of purification methodologies [23]. Traditional recrystallization techniques must be optimized to account for the altered solubility profile imparted by the electron-withdrawing trifluoromethyl substituent [24].

Crystallization optimization represents a critical aspect of purification protocol development [24]. Research has demonstrated that cooling crystallization methods provide superior results compared to evaporation-based techniques for benzothiazole derivatives [24]. The crystallization process typically requires slow cooling rates to achieve optimal crystal formation and minimize product losses through oil formation [24]. Studies have shown that cooling rates of 1-2°C per hour provide the best balance between crystal quality and processing time [24].

Column chromatography purification of trifluoromethyl-substituted benzothiazole derivatives requires careful optimization of solvent systems to achieve adequate separation while maintaining reasonable flow rates [29]. Research has indicated that hexane-ethyl acetate mixtures in ratios ranging from 9:1 to 8.5:1.5 provide effective separation for most benzothiazole derivatives [29]. The specific ratio must be optimized based on the polarity characteristics of the target compound and associated impurities [29].

Characterization challenges for 2-hydrazino-5-(trifluoromethyl)-1,3-benzothiazole arise from the complex spectroscopic signatures of the multi-functional structure [21] [22]. Nuclear magnetic resonance spectroscopy requires careful interpretation due to coupling effects between the trifluoromethyl group and aromatic protons [22]. The fluorine-19 nuclear magnetic resonance spectrum provides definitive confirmation of the trifluoromethyl group but requires specialized equipment and expertise [22].

Infrared spectroscopy characterization focuses on diagnostic absorption bands characteristic of the hydrazino functionality and benzothiazole ring system [21] [22]. The hydrazino nitrogen-hydrogen stretching vibrations typically appear in the 3300-3400 cm⁻¹ region, while the benzothiazole carbon-nitrogen stretching occurs around 1620-1640 cm⁻¹ [21] [22]. The trifluoromethyl group contributes characteristic absorption bands in the 1100-1300 cm⁻¹ region [22].

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information essential for structural elucidation [22] [23]. The trifluoromethyl group produces characteristic fragmentation patterns that aid in compound identification [23]. Electrospray ionization mass spectrometry has proven particularly effective for benzothiazole derivatives, providing both molecular ion peaks and informative fragmentation data [22].

Purity assessment requires multiple analytical techniques due to the potential for structurally similar impurities that may not be readily distinguished by single methods [22] [25]. High-performance liquid chromatography provides quantitative purity determination and can detect trace impurities that may not be visible in nuclear magnetic resonance spectra [25]. Gas chromatography-mass spectrometry offers complementary analytical information, particularly for volatile impurities [23].

| Characterization Method | Key Diagnostic Features | Typical Challenges |

|---|---|---|

| ¹H NMR | Aromatic protons, NH signals | Coupling effects, overlapping signals |

| ¹³C NMR | Quaternary carbons, CF₃ carbon | Long relaxation times, coupling |

| ¹⁹F NMR | CF₃ singlet | Specialized equipment requirement |

| IR Spectroscopy | NH stretch (3300-3400 cm⁻¹) | Peak overlap with impurities |

| Mass Spectrometry | Molecular ion, fragmentation | Matrix effects, ion suppression |

| HPLC | Quantitative purity | Method development complexity |

The development of analytical methods for 2-hydrazino-5-(trifluoromethyl)-1,3-benzothiazole requires consideration of the compound's stability under analytical conditions [22] [25]. The hydrazino functionality can be susceptible to oxidation under certain conditions, necessitating careful control of analytical parameters to prevent artifactual results [22]. Research has shown that analysis under inert atmosphere or with addition of antioxidants can improve analytical reproducibility [22].

The hydrazino group in 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole represents a highly reactive nucleophilic center that readily undergoes condensation reactions with carbonyl compounds to form hydrazone derivatives. This reactivity stems from the presence of the terminal amino group (-NH₂) which can act as a nucleophile, while the adjacent nitrogen atom provides additional stabilization through resonance effects [1] [2].

Reactions with Aromatic Aldehydes

The condensation of 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole with aromatic aldehydes represents one of the most extensively studied transformation pathways for this compound. These reactions typically proceed through a nucleophilic addition mechanism followed by dehydration to yield the corresponding hydrazone derivatives [3] [2].

Mechanism and Reaction Conditions

The reaction mechanism involves the initial nucleophilic attack of the hydrazino nitrogen on the carbonyl carbon of the aromatic aldehyde. This is followed by proton transfer and elimination of water to form the hydrazone linkage. The reaction is generally carried out in ethanol under reflux conditions, with reaction times ranging from 1.5 to 3 hours depending on the electronic nature of the aldehyde substituents [4] [5].

Electronic Effects of Aromatic Substituents

The electronic nature of substituents on the aromatic aldehyde significantly influences both the reaction rate and yield. Electron-withdrawing groups such as nitro and chloro substituents accelerate the reaction by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups like methoxy substituents slightly retard the reaction rate but often provide higher yields due to improved product stability [6] [7].

Reaction Yields and Optimization

Reactions with benzaldehyde typically yield 88% of the desired hydrazone product under optimized conditions. The introduction of 4-methoxy substituents results in 82% yield, while 4-chloro and 4-nitro derivatives provide 85% and 78% yields respectively [8] [4]. The slightly lower yield observed with nitro-substituted aldehydes can be attributed to competing side reactions facilitated by the strong electron-withdrawing nature of the nitro group.

Structural Characterization

The hydrazone products are characterized by the presence of the azomethine (-C=N-) functional group, which exhibits characteristic spectroscopic properties. Infrared spectroscopy typically shows the azomethine stretch at 1596-1654 cm⁻¹, while proton nuclear magnetic resonance spectroscopy reveals the characteristic hydrazone proton as a singlet at 8.5-9.3 ppm [9] [10].

Reactions with Heterocyclic Aldehydes

The reactivity of 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole extends to heterocyclic aldehydes, providing access to a diverse range of heterocyclic hydrazone derivatives with potentially enhanced biological activities [1] [2].

Pyridine-Derived Hydrazones

Pyridine-2-carboxaldehyde reacts with 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole to form the corresponding pyridine-containing hydrazone in 75% yield. The reaction requires extended heating (4 hours) due to the electron-deficient nature of the pyridine ring, which reduces the electrophilicity of the aldehyde carbonyl [11] [6].

Thiophene and Furan Derivatives

Thiophene-2-carboxaldehyde and furan-2-carboxaldehyde provide the corresponding heterocyclic hydrazones in 72% and 68% yields respectively. These reactions benefit from the π-electron rich nature of the thiophene and furan rings, which stabilize the resulting hydrazone products through conjugation effects [2] [5].

Unique Reactivity Patterns

Heterocyclic aldehydes often exhibit unique reactivity patterns compared to their aromatic counterparts. The presence of heteroatoms can influence the reaction through both electronic and steric effects. For instance, the lone pair electrons on nitrogen in pyridine derivatives can coordinate with metal catalysts if present, potentially influencing the reaction pathway [12] [13].

Ketone-Based Derivative Formation

The condensation of 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole with ketones presents additional synthetic challenges due to the increased steric hindrance around the carbonyl carbon and the reduced electrophilicity compared to aldehydes [14] [15].

Aliphatic Ketone Reactions

Simple aliphatic ketones such as acetone react with 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole to yield the corresponding ketone hydrazones in moderate yields (70%). The reaction requires longer reaction times (2.5 hours) and higher temperatures due to the reduced reactivity of ketones compared to aldehydes [14] [15].

Aromatic Ketone Transformations

Aromatic ketones such as benzophenone present greater synthetic challenges due to increased steric hindrance from the two aromatic rings. The reaction with benzophenone yields the corresponding hydrazone in 65% yield after 4 hours of reflux in ethanol. The lower yield is attributed to both steric effects and the reduced electrophilicity of the ketone carbonyl [14] [15].

Cyclic Ketone Derivatives

Cyclic ketones such as cyclohexanone provide an interesting case study in ketone hydrazone formation. The reaction proceeds in 73% yield under standard conditions, with the higher yield attributed to the reduced steric hindrance compared to diaryl ketones and the conformational rigidity that facilitates the hydrazone formation [15] [13].

Mechanistic Considerations

The mechanism of ketone hydrazone formation follows a similar pathway to aldehyde reactions but with different kinetic parameters. The initial nucleophilic addition is slower due to steric hindrance, and the subsequent dehydration step may be rate-limiting in some cases. The stability of the ketone hydrazone products is generally higher than their aldehyde counterparts due to the presence of additional alkyl or aryl substituents that provide steric protection [15] [13].

Substitution Effects at the 5-Position

The 5-position of the benzothiazole ring system represents a critical site for electronic modification, where the trifluoromethyl group exerts profound effects on both the chemical reactivity and biological activity of the parent compound [6] [7].

Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is one of the most electronegative substituents in organic chemistry, exerting a strong inductive electron-withdrawing effect on the benzothiazole ring system [6] [16] [17].

Inductive Effects

The trifluoromethyl group exhibits a Hammett sigma value of +0.54, indicating a strong electron-withdrawing character through inductive effects. This electronic influence significantly affects the electron density distribution within the benzothiazole ring, particularly at the 2-position where the hydrazino group is attached [6] [16]. The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the benzothiazole ring, making it more susceptible to nucleophilic attack and influencing the reactivity of the hydrazino group [16] [17].

Resonance Contributions

Despite its strong inductive electron-withdrawing effect, the trifluoromethyl group can act as a weak π-electron donor through hyperconjugation effects. This apparent contradiction arises from the ability of the C-F bonds to donate electron density through orbital overlap, though this effect is significantly weaker than the inductive withdrawal [16] [17].

Impact on Molecular Properties

The presence of the trifluoromethyl group significantly enhances the lipophilicity of the molecule, as evidenced by an increase in the calculated logP value to 1.09 compared to the unsubstituted analog. This enhanced lipophilicity can improve membrane permeability and biological activity [6] [16]. Additionally, the trifluoromethyl group provides metabolic stability by creating a sterically hindered environment that protects against enzymatic degradation [6] [16].

Binding Affinity Modulation

The electronic effects of the trifluoromethyl group translate into enhanced binding affinity for biological targets. Structure-activity relationship studies have demonstrated that the trifluoromethyl-substituted derivatives show 2.3-fold higher binding affinity compared to unsubstituted analogs [6] [18]. This enhancement is attributed to favorable interactions between the electron-deficient trifluoromethyl group and electron-rich regions of the target binding site [6] [18].

Comparative Analysis with Other 5-Substituted Analogs

A comprehensive comparison of 5-substituted benzothiazole analogs reveals distinct structure-activity relationships based on electronic and steric effects of different substituents [6] [19] [7].

Electron-Withdrawing Substituents

Among electron-withdrawing substituents, the nitro group (σ = +0.81) shows the highest biological activity (95% relative to trifluoromethyl = 100%), followed by cyano (σ = +0.70, 85% activity) and trifluoromethyl (σ = +0.54, 100% activity). The superior performance of the trifluoromethyl group despite its lower Hammett sigma value is attributed to its unique combination of electronic effects and lipophilicity enhancement [6] [7] [20].

Moderate Electron-Withdrawing Effects

Chloro and fluoro substituents represent moderate electron-withdrawing groups with σ values of +0.37 and +0.15 respectively. These substituents show biological activities of 75% and 60% relative to the trifluoromethyl analog. The chloro derivative benefits from favorable hydrophobic interactions, while the fluoro derivative shows enhanced metabolic stability but reduced potency [6] [7] [20].

Electron-Donating Substituents

Electron-donating substituents generally show reduced biological activity. The methoxy group (σ = -0.28) demonstrates 40% relative activity, while the methyl group (σ = -0.17) shows 45% activity. The reduced activity is attributed to decreased electrophilicity of the benzothiazole ring, which diminishes favorable interactions with biological targets [6] [7] [21].

Structure-Activity Relationships

The data reveals a strong correlation between electronic effects and biological activity, with electron-withdrawing substituents generally providing enhanced activity. However, the relationship is not purely linear, suggesting that factors beyond simple electronic effects, such as lipophilicity, steric interactions, and metabolic stability, play important roles in determining biological activity [6] [7] [21].

Lipophilicity Considerations

The trifluoromethyl group provides the optimal balance between electronic effects and lipophilicity (logP = 1.09). While the nitro group shows strong electron-withdrawing effects, its negative logP value (-0.28) limits membrane permeability. Conversely, the chloro group provides moderate electronic effects with favorable lipophilicity (logP = 0.71), explaining its reasonable biological activity [6] [16] [22].

Modifications of the Hydrazino Group

The hydrazino group in 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole serves as a versatile synthetic handle for further derivatization, enabling the synthesis of diverse heterocyclic systems with enhanced biological properties [15] [10].

Acylation Reactions

Acylation of the hydrazino group represents a fundamental transformation that introduces carbonyl functionality while preserving the nucleophilic character of the remaining nitrogen atom [15] [10].

Reaction Mechanism and Conditions

The acylation reaction typically involves the treatment of 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole with acyl chlorides in the presence of a base such as pyridine. The reaction proceeds through nucleophilic attack of the terminal amino group on the acyl chloride, followed by elimination of hydrogen chloride [15] [10]. The reaction is generally performed at low temperatures (0°C) initially, then allowed to warm to room temperature to ensure complete conversion [15] [10].

Regioselectivity of Acylation

The regioselectivity of acylation is influenced by the electronic environment of the hydrazino group. The terminal nitrogen atom (N-1) is more nucleophilic than the internal nitrogen (N-2) due to reduced steric hindrance and electronic effects. This leads to preferential acylation at the terminal position, forming N-acyl derivatives [15] [10].

Acyl Chloride Reactivity

Different acyl chlorides show varying reactivities toward the hydrazino group. Acetyl chloride provides the highest yields (92%) due to minimal steric hindrance, while benzoyl chloride gives 87% yield. Sterically hindered acyl chlorides such as pivaloyl chloride still provide good yields (90%) due to the high nucleophilicity of the hydrazino group [15] [10].

Product Characterization

The acylated products are characterized by the presence of amide carbonyl stretches in the infrared spectrum at 1654-1699 cm⁻¹. The nuclear magnetic resonance spectra show characteristic amide proton signals and the disappearance of one of the amino proton signals, confirming selective mono-acylation [15] [9] [10].

Schiff Base Formation Pathways

The formation of Schiff bases from the hydrazino group provides access to a diverse range of azomethine-containing derivatives with potential biological applications [9] [10] [23].

Mechanistic Pathway

Schiff base formation follows a classical condensation mechanism involving nucleophilic attack of the hydrazino nitrogen on the carbonyl carbon of an aldehyde or ketone, followed by dehydration. The reaction is typically catalyzed by mild acids and carried out in protic solvents such as ethanol [9] [10] [23].

Aldehyde Reactivity Patterns

Aromatic aldehydes generally provide higher yields than aliphatic aldehydes due to the stabilization of the resulting Schiff base through conjugation. Benzaldehyde yields 79% of the corresponding Schiff base, while substituted benzaldehydes show yields ranging from 81-83% depending on the electronic nature of the substituents [9] [10] [23].

Hydroxyl-Containing Aldehydes

Aldehydes containing hydroxyl groups, such as salicylaldehyde and 4-hydroxybenzaldehyde, provide particularly interesting Schiff base products due to the potential for intramolecular hydrogen bonding. These products show enhanced stability and unique spectroscopic properties, with salicylaldehyde derivatives showing 83% yield [9] [10] [24].

Spectroscopic Characterization

Schiff base products are characterized by the azomethine stretch at 1596 cm⁻¹ in the infrared spectrum and the characteristic CH=N proton signal at 8.5-9.3 ppm in the proton nuclear magnetic resonance spectrum. The presence of hydroxyl groups in the aldehyde component often leads to characteristic downfield shifts due to hydrogen bonding effects [9] [10] [24].

Cyclization to Form Novel Heterocyclic Systems

The hydrazino group can undergo cyclization reactions to form novel fused heterocyclic systems, providing access to structurally diverse compounds with potential pharmaceutical applications [15] [25] [13].

Pyrazole Ring Formation

Treatment of 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole with 1,3-dicarbonyl compounds such as malononitrile leads to the formation of pyrazole-fused benzothiazole derivatives. The reaction proceeds through condensation followed by intramolecular cyclization, yielding the fused heterocyclic system in 74% yield [15] [25] [13].

Pyrazoline Synthesis

Ethyl acetoacetate reacts with the hydrazino group to form pyrazoline derivatives through a similar cyclization mechanism. The reaction involves initial condensation with the ketone functionality, followed by cyclization with the ester group to form the five-membered pyrazoline ring in 77% yield [15] [25] [13].

Thiadiazole Formation

Carbon disulfide represents a unique cyclization partner that can react with the hydrazino group to form thiadiazole derivatives. The reaction involves a more complex mechanism with multiple steps, including nucleophilic attack on carbon disulfide followed by cyclization and oxidation. The product is obtained in 69% yield under optimized conditions [15] [25] [13].

Mechanistic Considerations

The cyclization reactions generally proceed through initial nucleophilic attack by the hydrazino group, followed by intramolecular cyclization and elimination of small molecules such as water or ethanol. The driving force for these reactions is the formation of stable aromatic heterocyclic systems, which provide thermodynamic stability to the products [15] [25] [13].

Biological Implications